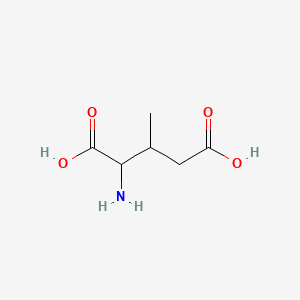

3-Methylglutamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJNAFIJPFGZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947320 | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-97-8, 6070-75-3, 63088-04-0 | |

| Record name | Glutamic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC41356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63088-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Biological Significance and Function of 3-Methylglutaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that has emerged from relative obscurity to become a significant biomarker in the diagnosis of a complex and heterogeneous group of inherited metabolic disorders.[1][2] While found in only trace amounts in healthy individuals, its accumulation in urine is the hallmark of 3-methylglutaconic aciduria (3-MGA-uria), a condition indicative of underlying mitochondrial dysfunction.[3][4] This guide provides an in-depth exploration of the biochemical origins of 3-MGA, its central role in the pathophysiology of related diseases, the diagnostic methodologies used for its detection, and the clinical implications for therapeutic development. We will dissect the leucine catabolism pathway, differentiate the primary and secondary forms of 3-MGA-uria, and provide a framework for understanding its significance as a diagnostic marker and a potential target for intervention.

The Biochemical Crossroads: 3-Methylglutaconic Acid in Leucine Metabolism

3-Methylglutaconic acid is not a primary metabolite but rather an indicator of a metabolic traffic jam. Its direct precursor, 3-methylglutaconyl-CoA (3-MG-CoA), is a key intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, leucine.[5][6] Leucine is a vital amino acid, not only for protein synthesis but also as a source of metabolic fuel, particularly in muscle tissue.[6][7] Its breakdown ultimately yields acetyl-CoA and acetoacetate, which can be oxidized via the citric acid (TCA) cycle for ATP production or used in the synthesis of ketone bodies.[8][9]

The catabolic pathway of leucine is a multi-step enzymatic process occurring within the mitochondria. A critical step is the conversion of 3-MG-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase (AUH) .[1][5][10] When this enzyme is deficient, 3-MG-CoA accumulates. The thioester bond of the accumulating 3-MG-CoA is subsequently hydrolyzed, releasing the free acid, 3-methylglutaconic acid, which is then excreted in the urine.[11][12]

Clinical Significance: The Spectrum of 3-Methylglutaconic Acidurias

The presence of elevated 3-MGA in urine defines a group of disorders known as 3-methylglutaconic acidurias (3-MGA-urias).[13][14] These are broadly categorized into primary and secondary forms, a crucial distinction for diagnosis and management.

Primary 3-MGA-uria (Type I)

This is the most direct cause of 3-MGA accumulation. 3-MGA-uria Type I is a rare autosomal recessive disorder caused by mutations in the AUH gene, which encodes the 3-methylglutaconyl-CoA hydratase enzyme.[3][15] The resulting enzymatic deficiency directly blocks the leucine degradation pathway, leading to a significant buildup of 3-MGA.[10][11] Patients with Type I are distinguished by a specific urinary metabolite pattern: highly elevated 3-MGA, elevated 3-hydroxyisovaleric acid (another upstream metabolite), and only mildly elevated 3-methylglutaric acid.[10][15] Clinical presentations are variable, ranging from mild speech delay to severe neurological impairment, including psychomotor delay, dystonia, spastic quadriparesis, and optic atrophy.[16][17][18]

Secondary 3-MGA-urias (Types II-V and beyond)

In secondary 3-MGA-urias, the defect is not within the leucine catabolism pathway itself. Instead, the accumulation of 3-MGA is a downstream consequence of broader mitochondrial dysfunction.[5][13] The prevailing hypothesis is that impaired function of the TCA cycle or the electron transport chain leads to an accumulation of mitochondrial acetyl-CoA.[11][19] This excess acetyl-CoA can be diverted into an alternative pathway that synthesizes HMG-CoA, which is then converted in a reverse reaction by the AUH enzyme into 3-MG-CoA, leading to 3-MGA excretion.[6][11] This makes 3-MGA a valuable, albeit non-specific, biomarker for a range of mitochondrial disorders.

| Type | Syndrome Name | Defective Gene | Inheritance | Core Pathophysiology & Clinical Features |

| Type I | 3-Methylglutaconyl-CoA Hydratase Deficiency | AUH | Autosomal Recessive | Direct defect in leucine catabolism. Variable neurological symptoms from speech delay to severe psychomotor retardation, dystonia, and spasticity.[1][14][15] |

| Type II | Barth Syndrome | TAZ (Tafazzin) | X-linked Recessive | Defective cardiolipin metabolism affecting mitochondrial membrane structure. Characterized by cardiomyopathy, neutropenia, skeletal myopathy, and growth delay.[5][14][20] |

| Type III | Costeff Syndrome | OPA3 | Autosomal Recessive | Mitochondrial protein of unknown function. Leads to bilateral optic atrophy in infancy, followed by the development of extrapyramidal signs like ataxia and spasticity.[5][14][20] |

| Type IV | Unspecified | Heterogeneous | Unknown/Variable | A "catch-all" category for patients with 3-MGA-uria who do not fit into the other defined types. Clinical presentations are highly variable.[1][10][14] |

| Type V | DCMA Syndrome | DNAJC19 | Autosomal Recessive | Mitochondrial protein defect. Presents as Dilated Cardiomyopathy with Ataxia. Also associated with testicular dysgenesis and growth failure.[5][14][20] |

Diagnostic Methodologies and Workflow

The identification of 3-MGA is central to diagnosing these complex disorders. The primary analytical method is urinary organic acid analysis, typically performed using gas chromatography-mass spectrometry (GC-MS).[13][20] More recently, untargeted metabolomics profiling has shown high sensitivity in detecting 3-MGA in plasma, even when urine levels are transiently low.[19]

A logical diagnostic workflow is critical when 3-MGA-uria is suspected.

Experimental Protocol: Quantification of 3-MGA in Urine

The following protocol outlines a standard methodology for the quantification of 3-methylglutaconic acid using stable isotope dilution gas chromatography-mass spectrometry (GC-MS), a gold-standard technique.[21][22]

Principle: Urinary organic acids are chemically modified (derivatized) to make them volatile. They are then separated by gas chromatography and detected by a mass spectrometer. A known amount of a stable, isotopically labeled internal standard (e.g., deuterium-labeled 3-MGA) is added to the sample at the beginning of the process. The ratio of the endogenous (natural) 3-MGA to the internal standard allows for precise and accurate quantification, correcting for any sample loss during preparation.

Methodology:

-

Sample Preparation & Internal Standard Spiking:

-

Thaw a random urine sample and centrifuge to remove particulate matter.

-

Measure the urinary creatinine concentration to normalize the results.

-

To a precise volume of urine (e.g., 1 mL), add a known quantity of the isotopically labeled internal standard solution (e.g., D3-3-methylglutaconic acid).

-

-

Extraction:

-

Acidify the urine sample with hydrochloric acid (HCl) to a pH of ~1.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing thoroughly, and allowing the phases to separate.

-

Carefully collect the organic (top) layer containing the organic acids. Repeat the extraction twice more, pooling the organic layers.

-

-

Drying and Derivatization:

-

Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas. This step is crucial to remove all water, which would interfere with derivatization.

-

To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate the sample at an elevated temperature (e.g., 70°C for 30 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS instrument.

-

Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a long capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio.

-

Data Acquisition: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode. Monitor specific ions characteristic of the TMS-derivatized endogenous 3-MGA and the labeled internal standard. This provides high sensitivity and specificity.

-

-

Quantification:

-

Integrate the peak areas for the selected ions of both the endogenous 3-MGA and the internal standard.

-

Calculate the ratio of the endogenous peak area to the internal standard peak area.

-

Determine the concentration of 3-MGA in the original sample by comparing this ratio to a standard curve prepared with known concentrations of 3-MGA.

-

Express the final result as a ratio to urinary creatinine (e.g., in mmol/mol creatinine) to account for variations in urine dilution.

-

Conclusion and Future Directions

3-Methylglutaconic acid is more than just a metabolic byproduct; it is a critical diagnostic clue that points toward a spectrum of severe, underlying mitochondrial diseases. Understanding its biochemical origins within the context of both leucine metabolism and general mitochondrial energy crises is fundamental for accurate diagnosis and patient stratification. For drug development professionals, the pathways highlighted by 3-MGA accumulation offer potential therapeutic targets. Strategies could involve bypassing metabolic blocks, enhancing residual enzyme activity, or addressing the downstream consequences of mitochondrial energy failure. The continued application of advanced analytical techniques like metabolomics will undoubtedly uncover more nuances in these disorders, refine diagnostic algorithms, and pave the way for novel therapeutic interventions for patients with 3-methylglutaconic aciduria.

References

- Vaidyanathan, K., & Gopalakrishnan, S. (2018). Novel biomarkers for inborn errors of metabolism in the metabolomics era. Journal of Inherited Metabolic Disease. [Source 1, 4]

- MedlinePlus. (2021). 3-methylglutaconyl-CoA hydratase deficiency. MedlinePlus Genetics. [Source 2]

- Creative Proteomics. (n.d.). Overview of Leucine Metabolism.

- MedlinePlus. (2021). 3-methylglutaconyl-CoA hydratase deficiency. MedlinePlus. [Source 5]

- DoveMed. (n.d.). 3-Methylglutaconyl-CoA Hydratase Deficiency (AUH Defect) Disorder. DoveMed. [Source 6]

- Wortmann, S. B., Kluijtmans, L. A., Engelke, U. F., Wevers, R. A., & Morava, E. (2012). The 3-methylglutaconic acidurias: what's new?. Journal of inherited metabolic disease, 35(1), 13–22. [Source 7]

- ResearchGate. (n.d.). Overview of leucine metabolism. [Diagram].

- StoryMD. (n.d.). 3-Methylglutaconyl-CoA Hydratase Deficiency. Sage Womens Health. [Source 9]

- Grantome. (n.d.). Biomarker and Diagnostic Discovery for Inborn Errors of Metabolism. Grantome. [Source 10]

- Rupa Health. (n.d.). 3-Methylglutaconic Acid. Rupa Health. [Source 11]

- HRSA. (n.d.). 3-methylglutaconic aciduria. Newborn Screening. [Source 12]

- Wikipedia. (n.d.). 3-Methylglutaconic aciduria. Wikipedia. [Source 13]

- Su, A., & Ryan, R. O. (2014). Metabolic biology of 3-methylglutaconic acid-uria: a new perspective. Journal of inherited metabolic disease, 37(3), 359–368. [Source 14]

- Wortmann, S. B., Kluijtmans, L. A., Engelke, U. F., Wevers, R. A., & Morava, E. (2010). The 3-methylglutaconic acidurias: what's new?. Journal of inherited metabolic disease. [Source 15]

- ResearchGate. (n.d.). The 3-methylglutaconic acidurias: What's new?.

- Shlomi, T., Cabili, M. N., Herrgård, M. J., Palsson, B. O., & Ruppin, E. (2009). Predicting metabolic biomarkers of human inborn errors of metabolism. Molecular systems biology, 5, 263. [Source 17]

- Su, A., & Ryan, R. O. (2016). On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism. Molecular genetics and metabolism reports, 7, 51–55. [Source 18]

- Duan, Y., Li, F., Li, Y., Tang, Y., Kong, X., Feng, Z., ... & Wu, G. (2016). The role of leucine and its metabolites in protein and energy metabolism. Amino acids, 48(1), 41–51. [Source 19]

- MetwareBio. (n.d.). Leucine. MetwareBio. [Source 20]

- Lee, J., & Lee, Y. (2019). Laboratory diagnostic approaches in metabolic disorders. Journal of clinical medicine, 8(10), 1549. [Source 21]

- PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation | Pathway.

- National Center for Biotechnology Information. (n.d.). 3-Methylglutaconic aciduria. NCBI. [Source 23]

- Kelley, R. I. (1993). Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry. Clinica chimica acta, 220(2), 157–164. [Source 24]

- Di Biase, C., Verrigni, D., Rizza, T., Diodato, D., Martinelli, D., Carrozzo, R., & Bertini, E. (2023). 3-Methylglutaconic Aciduria Type I Due to AUH Defect: The Case Report of a Diagnostic Odyssey and a Review of the Literature. Metabolites, 13(3), 398. [Source 25]

- Orphanet. (n.d.). 3-methylglutaconic aciduria type 1. Orphanet. [Source 26]

- Wortmann, S. B., Duran, M., Anikster, Y., Barth, P. G., Burlina, A., De Meirleir, L., ... & Wevers, R. A. (2013). 3-Methylglutaconic aciduria—lessons from 50 genes and 977 patients. Journal of inherited metabolic disease, 36(6), 913–921. [Source 27]

- Ijlst, L., Loupatty, F. J., Ruiter, J. P., Duran, M., Lehnert, W., & Wanders, R. J. (2002). 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH. American journal of human genetics, 71(6), 1463–1468. [Source 28]

- Kelley, R. I. (1993). Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry. Clinica Chimica Acta, 220(2), 157-164. [Source 29]

- Mayo Clinic. (n.d.).

- Baby's First Test. (n.d.). Newborn screening information for 3-Methylglutaconic Aciduria. Baby's First Test. [Source 31]

- Su, A., & Ryan, R. O. (2016). On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism. Molecular Genetics and Metabolism Reports, 7, 51-55. [Source 32]

- Alberta Precision Laboratories. (2023). 3-Methylglutaconic & 3-Methylglutaric Acids, Blood.

- DiFalco, C., Wulff, J., Lewis, A. M., Scott, D. A., Craigen, W. J., & El-Hattab, A. W. (2024). Untargeted metabolomics analysis as a potential screening tool for 3-methylglutaconic aciduria syndromes. Molecular genetics and metabolism, 141(4), 109009. [Source 34]

- Wikipedia. (n.d.). 3-Methylglutaconic acid. Wikipedia. [Source 35]

- PubChem. (n.d.). 3-Methylglutamic acid.

- Su, A., & Ryan, R. O. (2019). 3-Methylglutaric acid in energy metabolism. Clinica chimica acta, 502, 196–200. [Source 37]

Sources

- 1. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 2. 3-Methylglutaconic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 3-methylglutaconic acidurias: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]

- 15. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 16. medlineplus.gov [medlineplus.gov]

- 17. 3-Methylglutaconyl-CoA Hydratase Deficiency (AUH Defect) Disorder - DoveMed [dovemed.com]

- 18. 3-Methylglutaconic aciduria (Concept Id: C3696376) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 19. Untargeted metabolomics analysis as a potential screening tool for 3-methylglutaconic aciduria syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]

- 21. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Alberta Precision Laboratories | Lab Services [albertahealthservices.ca]

In-Depth Technical Guide to 3-Methylglutamic Acid: From Discovery to Clinical Significance

Foreword

3-Methylglutamic acid (3-MGA), a seemingly simple dicarboxylic amino acid, holds a significant position in the landscape of inborn errors of metabolism. Its presence in elevated concentrations in biological fluids is a critical indicator of a complex group of genetic disorders collectively known as 3-methylglutaconic aciduria. This guide is designed for researchers, clinicians, and professionals in drug development, offering a comprehensive exploration of 3-MGA from its initial discovery to its role as a diagnostic marker and a subject of ongoing research. We will delve into the historical context of its identification, its biochemical origins, the analytical techniques for its detection, and the methods for its chemical synthesis.

Discovery and Historical Context: A Story Intertwined with 3-Methylglutaconic Aciduria

The discovery of this compound is not a standalone event but is intrinsically linked to the identification and characterization of 3-methylglutaconic aciduria (3-MGA-uria). The journey began with the advent of powerful analytical techniques, specifically gas chromatography-mass spectrometry (GC-MS), in the mid-20th century. This technology, for the first time, allowed for the detailed profiling of organic acids in urine, unveiling a new class of metabolic disorders.

The first descriptions of what would later be classified as types of 3-MGA-uria emerged in the latter half of the 20th century. For instance, Barth syndrome (Type II 3-MGA-uria) was first described in the 1980s, and Costeff syndrome (Type III) was identified in 1989.[1] In the investigation of these conditions, researchers observed a characteristic pattern of elevated organic acids in the urine of affected individuals. While 3-methylglutaconic acid was the most prominent and gave the disorders their name, another consistently elevated metabolite was identified as this compound.[2][3]

Therefore, the discovery of this compound as a biologically significant molecule was a direct consequence of the clinical investigation into these inherited metabolic diseases. It was recognized not as the primary causative agent but as a key biochemical marker, its accumulation signaling a disruption in a fundamental metabolic pathway.

Biochemical Role and Pathophysiology

This compound is an intermediate in the catabolism of the branched-chain amino acid leucine. This metabolic process is essential for energy production and occurs within the mitochondria.

The Leucine Catabolic Pathway

The breakdown of leucine involves a series of enzymatic steps. A crucial enzyme in this pathway is 3-methylglutaconyl-CoA hydratase, encoded by the AUH gene.[4] This enzyme catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). In Type I 3-methylglutaconic aciduria, a deficiency in this enzyme leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid and subsequently to this compound.[1][4]

Figure 1. Leucine catabolism and the origin of this compound in Type I 3-MGA-uria.

3-Methylglutaconic Acidurias

While Type I 3-MGA-uria is a primary defect in leucine metabolism, other types (II-V) are associated with broader mitochondrial dysfunction where the origin of 3-MGA is not directly from the leucine catabolic pathway but is thought to be a secondary consequence of impaired mitochondrial energy metabolism.[5][6] These are a group of clinically diverse disorders with varying severity and symptoms, but all share the common biochemical feature of elevated urinary 3-methylglutaconic and 3-methylglutamic acids.[2][7]

Analytical Methodologies

The gold standard for the detection and quantification of this compound in biological fluids is gas chromatography-mass spectrometry (GC-MS).

Quantitative Data

The concentration of 3-methylglutaconic acid (of which this compound is a related metabolite) is a key diagnostic indicator.

| Analyte | Population | Concentration Range (mmol/mol creatinine) |

| 3-Methylglutaconic Acid | Healthy Individuals | < 20[8] |

| 3-Methylglutaconic Acid | Patients with MEGDHEL syndrome (a type of 3-MGA-uria) | 16 - 196[8] |

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol outlines the general steps for the analysis of urinary organic acids, including this compound.

-

Sample Preparation:

-

Collect a urine sample (first morning void is often preferred).

-

Thaw the frozen sample and vortex to ensure homogeneity.

-

Transfer a specific volume (e.g., 1 mL) to a glass tube.

-

Add an internal standard (e.g., a known amount of a non-endogenous organic acid like ethylmalonic acid) to each sample for accurate quantification.

-

-

Extraction:

-

Acidify the urine sample by adding a small amount of hydrochloric acid.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and then centrifuging to separate the layers.

-

Carefully transfer the organic (upper) layer containing the organic acids to a new tube.

-

Repeat the extraction process to maximize recovery.

-

-

Derivatization:

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the mixture at a specific temperature (e.g., 70°C) for a set time to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject a small volume of the derivatized sample into the GC-MS instrument.

-

The TMS-derivatized organic acids are separated on a capillary column based on their boiling points and polarity.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the characteristic mass-to-charge ratios of the fragments, allowing for the identification and quantification of this compound and other organic acids.

-

Sources

- 1. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 3. Alliance of Genome Resources [alliancegenome.org]

- 4. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 5. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. babysfirsttest.org [babysfirsttest.org]

- 8. researchgate.net [researchgate.net]

This guide provides an in-depth exploration of the molecular mechanisms underpinning primary and secondary 3-methylglutaconic aciduria (3-MGA), tailored for researchers, scientists, and drug development professionals. By dissecting the core biochemical and genetic differences, this document aims to equip the reader with a robust understanding of the pathophysiology of these complex metabolic disorders and the diagnostic strategies employed to unravel them.

Introduction: The Crossroads of Leucine Metabolism and Mitochondrial Function

3-Methylglutaconic aciduria is a group of inherited metabolic disorders characterized by the elevated urinary excretion of 3-methylglutaconic acid (3-MGA) and 3-methylglutaric acid.[1] This biochemical hallmark, however, arises from fundamentally different etiological pathways, leading to a crucial distinction between primary and secondary forms of the disease.[2]

-

Primary 3-Methylglutaconic Aciduria (Type I) is a direct consequence of a defect in the leucine catabolism pathway.[3]

-

Secondary 3-Methylglutaconic Acidurias (Types II-V and others) are a manifestation of broader mitochondrial dysfunction, where the accumulation of 3-MGA is a downstream consequence of impaired energy metabolism.[3]

Understanding this fundamental dichotomy is paramount for accurate diagnosis, prognostic assessment, and the development of targeted therapeutic strategies.

PART 1: The Core Directive - Unraveling the Mechanisms

Primary 3-Methylglutaconic Aciduria (Type I): A Defect in Leucine Catabolism

Primary 3-MGA, also known as 3-methylglutaconyl-CoA hydratase deficiency, is an autosomal recessive disorder caused by mutations in the AUH gene.[4] This gene encodes the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase, which catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) in the leucine degradation pathway.[3][5]

A deficiency in this enzyme leads to the accumulation of its substrate, 3-methylglutaconyl-CoA, which is subsequently hydrolyzed to 3-methylglutaconic acid and excreted in the urine.[3] A key diagnostic feature of Type I is the concurrent elevation of 3-hydroxyisovaleric acid, an upstream metabolite in the leucine breakdown pathway.[4] This distinct urinary organic acid profile is a direct consequence of the enzymatic block.

Caption: Leucine catabolism pathway highlighting the enzymatic block in Type I 3-MGA.

Secondary 3-Methylglutaconic Acidurias: A Consequence of Mitochondrial Dysfunction

In contrast to the primary form, secondary 3-MGAs are not caused by a defect in the leucine degradation pathway itself. Instead, they are the biochemical signature of a broader impairment in mitochondrial function. A growing number of genetic defects are now recognized to cause secondary 3-MGA, all converging on a common pathomechanical theme: a disruption of mitochondrial energy metabolism.

The unifying mechanism for the accumulation of 3-MGA in these disorders is the "acetyl-CoA diversion pathway." [6] Under normal conditions, acetyl-CoA, a central molecule in metabolism, enters the Krebs cycle for energy production. However, in states of mitochondrial dysfunction (e.g., defects in the electron transport chain, ATP synthase, or mitochondrial membrane integrity), the Krebs cycle slows down due to an accumulation of NADH and a decreased capacity for oxidative phosphorylation.[7] This leads to an accumulation of mitochondrial acetyl-CoA.

This excess acetyl-CoA is then shunted into an alternative pathway:

-

Two molecules of acetyl-CoA condense to form acetoacetyl-CoA.

-

A third molecule of acetyl-CoA is added to form HMG-CoA.

-

In a reversal of the normal leucine degradation step, HMG-CoA is dehydrated by the AUH enzyme to form 3-methylglutaconyl-CoA.

-

As the subsequent steps in the leucine catabolism pathway are not impaired, the 3-methylglutaconyl-CoA accumulates and is hydrolyzed to 3-MGA.[7]

This pathway effectively acts as an overflow, diverting excess acetyl-CoA away from a compromised Krebs cycle.

Caption: The acetyl-CoA diversion pathway leading to 3-MGA in secondary forms.

Genetic Heterogeneity of Secondary 3-Methylglutaconic Acidurias

A diverse array of genetic defects can lead to the mitochondrial dysfunction that triggers the acetyl-CoA diversion pathway. These can be broadly categorized based on the affected mitochondrial process:

| Category | Gene(s) | Function of the Gene Product | Associated Syndrome |

| Phospholipid Remodeling | TAZ | Acyltransferase involved in cardiolipin remodeling | Barth Syndrome (Type II) |

| SERAC1 | Phosphatidylglycerol remodeling at the ER-mitochondria interface | MEGDEL Syndrome | |

| Mitochondrial Membrane-Associated | OPA3 | Inner mitochondrial membrane protein, role in mitochondrial morphology | Costeff Syndrome (Type III) |

| DNAJC19 | Component of the TIM23 complex for protein import into the mitochondrial matrix | Dilated Cardiomyopathy with Ataxia (DCMA) Syndrome (Type V) | |

| TMEM70 | Assembly factor for ATP synthase (Complex V) | TMEM70 Deficiency | |

| Mitochondrial Chaperone | CLPB | AAA+ ATPase chaperone in the mitochondrial intermembrane space | 3-MGA with cataracts, neutropenia, and neurological deficits |

-

TAZ and Barth Syndrome (Type II): Mutations in the TAZ gene impair the remodeling of cardiolipin, a crucial phospholipid of the inner mitochondrial membrane.[8] This leads to abnormal mitochondrial structure and function, disrupting the electron transport chain and oxidative phosphorylation.[9]

-

OPA3 and Costeff Syndrome (Type III): The OPA3 protein is located in the inner mitochondrial membrane and is thought to play a role in maintaining mitochondrial morphology and cristae organization.[10] Mutations lead to disorganized mitochondria and subsequent bioenergetic failure.

-

DNAJC19 and DCMA Syndrome (Type V): The DNAJC19 protein is a component of the TIM23 translocase complex, which is essential for importing proteins into the mitochondrial matrix.[11][12] Defects in this process disrupt the assembly and function of mitochondrial protein complexes.[13]

-

SERAC1 and MEGDEL Syndrome: The SERAC1 protein is involved in the remodeling of phosphatidylglycerol, a precursor to cardiolipin, at the interface between the endoplasmic reticulum and mitochondria.[14][15] Dysfunctional SERAC1 leads to abnormal cardiolipin profiles and impaired mitochondrial function.[16]

-

TMEM70 Deficiency: TMEM70 is an assembly factor for ATP synthase (complex V) of the electron transport chain.[17][18] Mutations in TMEM70 lead to a severe deficiency in ATP synthase activity, crippling cellular energy production.[19]

-

CLPB Mutations: The CLPB protein is a mitochondrial chaperone that helps to refold misfolded proteins in the intermembrane space.[20][21] Its deficiency leads to an accumulation of aggregated proteins and mitochondrial dysfunction.[22]

PART 2: Experimental Protocols and Diagnostic Workflows

A definitive diagnosis of 3-methylglutaconic aciduria and the differentiation between its primary and secondary forms rely on a combination of biochemical and genetic analyses.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the cornerstone for the initial identification of 3-MGA. The urinary organic acid profile provides crucial clues for differential diagnosis.

-

Sample Collection and Preparation:

-

Collect a random urine sample in a sterile, preservative-free container. Samples collected during an acute metabolic crisis are often the most informative.[23]

-

Store the urine sample frozen until analysis.[23]

-

Normalize the sample volume based on creatinine concentration to account for variations in urine dilution. A common approach is to use a urine volume equivalent to 1 µmole of creatinine.[24]

-

-

Internal Standard Addition:

-

Oximation (for keto-acids):

-

Treat the sample with a hydroxylamine reagent to form stable oxime derivatives of keto-acids.[24]

-

-

Extraction:

-

Acidify the urine sample and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate to isolate the organic acids.[24]

-

-

Derivatization:

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatize the dried residue with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create volatile trimethylsilyl (TMS) derivatives suitable for GC analysis.[24]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the different organic acid derivatives based on their boiling points and interactions with the chromatographic column.

-

The mass spectrometer fragments the eluted compounds and generates a mass spectrum for each, allowing for their identification based on their unique fragmentation patterns.

-

-

Data Analysis and Interpretation:

-

Identify and quantify (or semi-quantify) the organic acids present in the sample by comparing their retention times and mass spectra to those of known standards and library databases.

-

Key Differentiating Feature: In primary 3-MGA (Type I), a significant elevation of 3-hydroxyisovaleric acid is observed alongside 3-MGA and 3-methylglutaric acid.[4] In secondary 3-MGAs, 3-hydroxyisovaleric acid is typically not elevated.[3]

-

Sources

- 1. Design and Validation of a Custom NGS Panel Targeting a Set of Lysosomal Storage Diseases Candidate for NBS Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Next Generation Sequencing in Patients with Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methylglutaconic Aciduria Type I Due to AUH Defect: The Case Report of a Diagnostic Odyssey and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Diagnosing childhood-onset inborn errors of metabolism by next-generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarworks.brandeis.edu]

- 8. sci-hub.st [sci-hub.st]

- 9. 3‐Methylglutaconyl‐CoA hydratase deficiency: When ascertainment bias confounds a biochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of genetic variants related to metabolic syndrome by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Application of Next-Generation Sequencing Following Tandem Mass Spectrometry to Expand Newborn Screening for Inborn Errors of Metabolism: A Multicenter Study [frontiersin.org]

- 12. graphviz.org [graphviz.org]

- 13. Utility of Gene Panels for the Diagnosis of Inborn Errors of Metabolism in a Metabolic Reference Center - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MEGDEL syndrome: MedlinePlus Genetics [medlineplus.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. erndim.org [erndim.org]

- 17. Validation of a next-generation sequencing (NGS) panel to improve the diagnosis of X-linked hypophosphataemia (XLH) and other genetic disorders of renal phosphate wasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TMEM70 mutations cause isolated ATP synthase deficiency and neonatal mitochondrial encephalocardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ATP Synthase Deficiency due to TMEM70 Mutation Leads to Ultrastructural Mitochondrial Degeneration and Is Amenable to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CLPB - Wikipedia [en.wikipedia.org]

- 21. uniprot.org [uniprot.org]

- 22. researchgate.net [researchgate.net]

- 23. metbio.net [metbio.net]

- 24. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

Topic: Natural Sources and Occurrence of 3-Methylglutamic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutamic acid (3-MGA), and its more frequently discussed isomer 3-methylglutaconic acid, are organic acids of significant clinical and biochemical interest. While present at low levels in healthy individuals, elevated concentrations of 3-methylglutaconic acid are a hallmark of a group of inherited metabolic disorders known as 3-methylglutaconic aciduria (3-MGA-uria).[1] This guide provides a comprehensive overview of the natural sources and occurrence of 3-MGA, delving into its metabolic origins in mammalian systems, microorganisms, and plants. We will explore the primary biosynthetic pathway via leucine catabolism and an alternative de novo synthesis route from acetyl-CoA, which is particularly relevant in the context of mitochondrial dysfunction. Furthermore, this document details the biosynthetic pathways in microorganisms that utilize 3-MGA precursors for the production of secondary metabolites and outlines the standard analytical methodologies for its detection and quantification.

Occurrence and Metabolic Significance in Mammalian Systems

In mammals, 3-methylglutaconic acid is primarily recognized as a crucial intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine.[2] Its accumulation in urine and other bodily fluids serves as a key diagnostic marker for a heterogeneous group of metabolic disorders.[1][3]

The Nexus with Leucine Catabolism

The canonical pathway for leucine degradation involves the formation of a five-carbon intermediate, 3-methylglutaconyl-CoA (3MG-CoA).[4] Under normal physiological conditions, the enzyme 3-methylglutaconyl-CoA hydratase (AUH) catalyzes the conversion of 3MG-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[5] A genetic deficiency in the AUH gene leads to 3-methylglutaconic aciduria Type I, an inborn error of leucine metabolism.[5][6] This enzymatic block results in the accumulation of 3MG-CoA, which is subsequently hydrolyzed by thioesterases to yield free 3-methylglutaconic acid, leading to its elevated excretion.[2]

A Biomarker for Mitochondrial Dysfunction

Beyond its role in a specific leucine metabolism defect, 3-methylglutaconic aciduria is observed in several other disorders (Types II-V) that are not associated with mutations in the leucine degradation pathway but are linked to general mitochondrial dysfunction.[1][7][8] These include conditions like Barth syndrome (Type II) and Costeff syndrome (Type III).[5][7] This has led to the understanding of 3-MGA as a broader biomarker for compromised mitochondrial energy metabolism.[2][8]

The metabolic origin of 3-MGA in these "secondary" acidurias is proposed to be a de novo synthesis pathway initiated by the accumulation of mitochondrial acetyl-CoA due to inefficient Krebs cycle flux.[4][9] This "acetyl-CoA diversion pathway" posits that under conditions of mitochondrial stress, enzymes of the leucine pathway can operate in reverse:

-

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

-

A third acetyl-CoA is added by HMG-CoA synthase to produce HMG-CoA.

-

In a reversal of its normal function, 3-methylglutaconyl-CoA hydratase dehydrates HMG-CoA to form 3MG-CoA.[4][10]

-

The accumulated 3MG-CoA is then hydrolyzed to 3-methylglutaconic acid.[4]

This alternative pathway provides a compelling explanation for the presence of 3-MGA in a wide array of mitochondrial disorders, linking the metabolite directly to impaired central energy metabolism.[10]

Caption: Metabolic origins of 3-Methylglutaconic Acid in mammals.

Occurrence in Microorganisms

Certain microorganisms synthesize 3-MGA precursors for purposes distinct from amino acid catabolism, primarily for the production of specialized secondary metabolites.

Precursor for Antibiotics

In actinomycetes like Streptomyces coelicolor, the (2S,3R) stereoisomer of 3-methylglutamate is a building block for nonribosomal lipopeptide antibiotics, such as daptomycin and calcium-dependent antibiotics (CDAs).[11] The biosynthesis is distinct from the leucine pathway and involves the S-adenosyl methionine (SAM)-dependent methylation of the central metabolite alpha-ketoglutarate, catalyzed by a methyltransferase (GlmT), to form (3R)-methyl-2-oxoglutarate. This intermediate is then transaminated to yield (2S,3R)-3-methylglutamate, which is subsequently incorporated into the growing peptide chain.[11]

Caption: Biosynthesis of (2S,3R)-3-MeGlu in Streptomyces.

Role in Siderophore and Fatty Acid Synthesis

Microorganisms have also been shown to synthesize 3MG-CoA de novo from acetyl-CoA as a precursor for other biomolecules.[2]

-

Siderophores: The fungus Ustilago maydis generates 3MG-CoA for the biosynthesis of iron-chelating siderophores like Ferrichrome A.

-

Fatty Acids: The myxobacterium Myxococcus xanthus uses a de novo pathway to produce 3MG-CoA, which is further metabolized to isovaleryl-CoA, a primer for the synthesis of iso-odd chain fatty acids.[2]

These microbial pathways underscore the metabolic versatility of 3-MGA-related compounds beyond their role in mammalian energy metabolism.

Occurrence in Plants

The presence of this compound in the plant kingdom is not as well-documented as in mammals or microbes. While the core amino acid, glutamic acid, is ubiquitous and plays central roles in plant physiology, including nitrogen transport and stress response, specific methylated forms are less common.[12][13] One database reports the presence of N-Methyl-L-glutamic acid in tamarind (Tamarindus indica).[14] However, comprehensive studies on the distribution and biosynthetic pathways of this compound across different plant species are currently lacking, representing a potential area for future research. It is crucial to distinguish 3-MGA from other related compounds like γ-methyleneglutamic acid, which has been identified in various plants.[15]

Analytical Methodologies for Detection and Quantification

The accurate diagnosis of 3-methylglutaconic aciduria relies on the precise measurement of 3-MGA in biological fluids, most commonly urine.

Primary Analytical Techniques

The gold standard for the detection and quantification of 3-MGA is Gas Chromatography-Mass Spectrometry (GC-MS) .[1][8] This technique offers high sensitivity and specificity, allowing for the separation of 3-MGA from other organic acids and its unambiguous identification based on its mass spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool used for analyzing bodily fluids and can identify 3-MGA as part of a broader metabolic profile.[1][6]

| Technique | Sample Type | Principle | Application |

| GC-MS | Urine, Plasma | Separation by volatility/polarity, detection by mass-to-charge ratio. | Primary diagnostic tool, quantitative analysis, isomer differentiation.[1][8] |

| NMR | Urine, Plasma | Detection of nuclei in a magnetic field, providing structural information. | Metabolomic profiling, non-destructive analysis.[6] |

| NGS Panel | Whole Blood | Next-Generation Sequencing of genes associated with 3-MGA-uria. | Genetic confirmation of diagnosis, carrier screening.[16][17] |

Standard Protocol: Urinary Organic Acid Analysis by GC-MS

The following is a generalized protocol for the analysis of urinary 3-methylglutaconic acid. Specific parameters may vary between laboratories.

Objective: To extract, derivatize, and quantify 3-methylglutaconic acid from a urine sample.

Methodology:

-

Sample Preparation:

-

Thaw a frozen urine sample to room temperature.

-

Centrifuge to remove any particulate matter.

-

Transfer a precise volume (e.g., 1 mL) of the supernatant to a glass tube.

-

Add an internal standard (e.g., a stable isotope-labeled organic acid not naturally present) to correct for extraction efficiency and instrument variability.

-

-

Extraction:

-

Acidify the sample by adding hydrochloric acid (HCl) to lower the pH, protonating the organic acids.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing vigorously, and allowing the phases to separate.[8]

-

Carefully remove the upper organic layer containing the organic acids and transfer to a new tube.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

Combine the organic extracts.

-

-

Drying and Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

-

To make the non-volatile organic acids suitable for gas chromatography, perform a derivatization step. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

-

Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to allow the reaction to complete. This replaces active hydrogens on the carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.

-

-

GC-MS Analysis:

-

Inject a small volume of the derivatized sample into the GC-MS system.

-

The sample is vaporized and carried by an inert gas through a capillary column (e.g., CP-Sil 8 CB).[8] Compounds separate based on their boiling points and interaction with the column's stationary phase.

-

As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Data Analysis:

-

Identify the 3-MGA peak in the chromatogram based on its retention time relative to the internal standard.

-

Confirm the identity by comparing the acquired mass spectrum to a library of known spectra.

-

Quantify the concentration by comparing the peak area of 3-MGA to the peak area of the known concentration of the internal standard.[8]

-

Sources

- 1. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]

- 2. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 7. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 8. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural glutamic acid | Yeast Extract [yeastextract.info]

- 13. HARNESSING GLUTAMIC ACID FOR SUSTAINABLE AGRICULTURE - Ajinomoto - Agrosolutions [ajiagrosolutions.com]

- 14. Showing Compound Methylglutamic acid (FDB007246) - FooDB [foodb.ca]

- 15. γ-Methyleneglutamic acid and related compounds from plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genetics.testcatalog.org [genetics.testcatalog.org]

- 17. mayocliniclabs.com [mayocliniclabs.com]

Methodological & Application

Introduction: The Clinical Imperative for 3-Methylglutaconic Acid Quantification

An in-depth guide to the robust and reliable quantification of 3-Methylglutaconic acid in urine is presented, leveraging the specificity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, clinical scientists, and professionals in drug development, providing not just a protocol, but the underlying scientific rationale for each step.

3-Methylglutaconic acid (3-MGA) is a pivotal biomarker for a group of inherited metabolic disorders collectively known as 3-methylglutaconic aciduria (3-MGA-uria).[1][2] These conditions are biochemically characterized by the elevated excretion of 3-MGA in urine. The clinical presentations are heterogeneous, ranging from the classic organic aciduria of 3-MGA-uria type I, an inborn error of leucine catabolism, to a broader spectrum of disorders affecting mitochondrial function, including Barth syndrome (Type II).[1][2][3] Given this complexity, the accurate and precise quantification of urinary 3-MGA is indispensable for differential diagnosis, monitoring disease progression, and evaluating therapeutic efficacy.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for urinary organic acid profiling due to its high resolution, sensitivity, and specificity.[1][4][5][6] This application note details a complete workflow, from sample preparation to data analysis, for the quantification of 3-MGA, grounded in established methodologies and best practices.

Principle of the Method: From Non-Volatile Acid to Detectable Analyte

The core challenge in analyzing organic acids like 3-MGA by gas chromatography is their inherent polarity and low volatility, which prevents them from traversing the GC column in their native state.[7] The method overcomes this by converting the analyte into a volatile and thermally stable derivative through a chemical process known as silylation.

The Role of Derivatization: Silylation is a robust derivatization technique where an active hydrogen atom, such as in a carboxyl group (-COOH), is replaced by a nonpolar trimethylsilyl (TMS) group.[7][8] This chemical modification masks the polar functional groups, thereby reducing intermolecular hydrogen bonding, decreasing the boiling point, and rendering the molecule suitable for GC analysis.

The reagent of choice for this application is typically a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often fortified with a catalyst such as 1% Trimethylchlorosilane (TMCS) to enhance its reactivity, especially with sterically hindered groups.[1][9][10]

The Analytical Workflow: The process involves three main stages:

-

Sample Preparation: Organic acids are first isolated from the complex urine matrix via liquid-liquid extraction. An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C₃-3-methylglutaconic acid), is introduced at the beginning of this process to correct for analyte loss during preparation and for variations in instrument response.[11]

-

Derivatization: The dried extract is chemically derivatized to form the TMS-ester of 3-MGA.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The GC column separates the components of the mixture based on their volatility and affinity for the stationary phase. The mass spectrometer then ionizes and fragments the eluted compounds, generating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification and a signal for precise quantification.

Visualized Experimental Workflow

The entire analytical process, from sample receipt to final data reporting, is outlined below.

Caption: Workflow for urinary 3-MGA quantification.

The Silylation Reaction of 3-Methylglutaconic Acid

The derivatization of 3-MGA involves the silylation of its two carboxylic acid groups by BSTFA, resulting in the more volatile di-TMS-3-MGA derivative.

Caption: Silylation of 3-MGA with BSTFA.

Detailed Experimental Protocol

Materials and Reagents

-

Standards: 3-Methylglutaconic acid (cis/trans mixture), stable isotope-labeled internal standard (e.g., 3-[2,4,6-¹³C₃]methylglutaconic acid).

-

Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Solvents: Ethyl acetate (HPLC grade), Pyridine (anhydrous).

-

Other Chemicals: Hydrochloric acid (HCl), Sodium sulfate (anhydrous), Urease.

-

Consumables: Glass conical-bottom reaction vials (2 mL), GC vials with inserts, autosampler syringes, pipette tips.

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar phase (e.g., DB-5MS, CP-Sil 8 CB, or equivalent).[1][12]

-

Heating block or oven capable of maintaining 70°C ± 2°C.

-

Nitrogen evaporator.

-

Vortex mixer and Centrifuge.

Step-by-Step Methodology

1. Sample Preparation and Extraction

-

Normalization: Determine the creatinine concentration of the urine sample to normalize the final result.

-

Sample Aliquot: Transfer a urine volume equivalent to a specific amount of creatinine (e.g., 0.5 mg) into a glass reaction vial.

-

Internal Standard: Add a known amount of the internal standard solution to each sample, calibrator, and quality control.

-

Urea Removal (Optional but Recommended): To reduce interference, treat the sample with urease.[4][6]

-

Acidification: Acidify the sample to a pH of ~1 by adding concentrated HCl. This ensures the organic acids are in their protonated form, facilitating extraction.

-

Extraction: Add 1 mL of ethyl acetate to the vial. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic (ethyl acetate) layer to a clean reaction vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected ethyl acetate to remove any residual water.

-

Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated (≤ 40°C). It is critical to ensure the sample is completely dry, as moisture deactivates the silylating reagent.[8][13]

2. Derivatization

-

Reagent Addition: To the dried residue, add 100 µL of the silylating reagent (BSTFA + 1% TMCS).

-

Incubation: Tightly cap the vial and vortex. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure the derivatization reaction proceeds to completion.[9][14]

-

Cooling: Allow the vial to cool to room temperature.

-

Transfer: Transfer the derivatized sample to a GC vial with a micro-insert for analysis.

3. GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Instrument Parameters: Use the parameters outlined in the table below as a starting point. These may require optimization for your specific instrument and column.

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Mode | Splitless | Maximizes the amount of analyte transferred to the column, enhancing sensitivity for trace-level detection. |

| Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analytes without thermal degradation. |

| Carrier Gas | ||

| Gas | Helium | Provides good chromatographic efficiency and is inert. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times and optimal separation. |

| Oven Program | ||

| Initial Temp | 60 °C, hold for 1 min | Allows for proper focusing of the analytes at the head of the column. |

| Ramp | 10 °C/min to 300 °C | A controlled temperature increase to elute compounds based on their boiling points. |

| Final Hold | Hold at 300 °C for 3 min | Ensures all high-boiling compounds are eluted from the column before the next run. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and identification. |

| Source Temp | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination. |

| Mass Range | m/z 45 - 600 | A wide enough range to capture the molecular ions and characteristic fragments of most derivatized organic acids. |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative screening. SIM mode provides higher sensitivity and is preferred for targeted quantification. |

Data Analysis and Quality Control

Analyte Identification: The di-TMS derivative of 3-MGA is identified by its characteristic retention time and mass spectrum. It is important to note that 3-MGA can isomerize between its cis and trans forms, particularly during the heated derivatization step.[3][15] This may result in two distinct, closely eluting peaks on the chromatogram, both of which should be integrated for total 3-MGA quantification.[16]

Quantitative Data Summary:

| Analyte | Derivative | Key Quantifier Ion (m/z) | Key Qualifier Ions (m/z) |

| 3-Methylglutaconic Acid | di-TMS | 273 | 147, 245 |

| Internal Standard (¹³C₃-3-MGA) | di-TMS | 276 | 147, 248 |

Quantification:

-

Calibration Curve: Prepare a series of calibrators with known concentrations of 3-MGA and a constant concentration of the internal standard. Process these calibrators alongside the unknown samples.

-

Peak Integration: Integrate the peak areas for the quantifier ions of both the native 3-MGA (sum of isomers) and the internal standard.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibrator and unknown sample.

-

Concentration Determination: Plot a calibration curve of the peak area ratio versus concentration for the calibrators. Determine the concentration of 3-MGA in the unknown samples by interpolation from this curve.

-

Final Reporting: Report the final concentration normalized to creatinine (e.g., in mmol/mol creatinine or µmol/g creatinine). In healthy individuals, 3-MGA is typically found only in trace amounts (< 20 mmol/mol creatinine), while in patients with 3-MGA-uria, concentrations can exceed 1,000 mmol/mol creatinine.[1]

Quality Control: For a trustworthy and self-validating protocol, include at least two levels of quality control (QC) materials (low and high concentrations) in every analytical batch. The results for these QCs must fall within pre-defined acceptance limits to validate the run.

References

-

Starinshak, M., Strovel, E., & Ciafaloni, E. (2010). Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 603, 433-43. Available from: [Link]

-

Jones, P., & Bennett, M. (2010). Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 423-31. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography-Mass Spectrometry (GC-MS). Available from: [Link]

-

Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available from: [Link]

-

Kelley, R. I. (1993). Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry. Clinica Chimica Acta, 220(2), 157-64. Available from: [Link]

-

Jones, P. M., & Bennett, M. J. (2010). Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]

-

Mandal, K., et al. (2017). Gas chromatography/mass spectrometry-based urine metabolome study in children for inborn errors of metabolism: An Indian experience. Clinical Biochemistry, 50(1-2), 1-8. Available from: [Link]

-

Regis Technologies. (n.d.). Silylation Reagents. Available from: [Link]

-

Wortmann, S. B., et al. (2012). The 3-methylglutaconic acidurias: what's new?. Journal of inherited metabolic disease, 35(1), 13–22. Available from: [Link]

-

Shinka, T., et al. (1989). GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. Journal of chromatography, 497, 29-37. Available from: [Link]

-

Wortmann, S. B., et al. (2012). The 3-methylglutaconic acidurias: what's new?. Journal of inherited metabolic disease, 35(1), 13-22. Available from: [Link]

-

ResearchGate. (n.d.). GC–MS analysis of 3MGC acid standards. Available from: [Link]

-

Jones, D., et al. (2021). Isomerization of trans-3-methylglutaconic acid. JIMD reports, 57(1), 60–67. Available from: [Link]

-

Jones, D., et al. (2021). Isomerization of trans-3-methylglutaconic acid. JIMD reports, 57(1), 60-67. Available from: [Link]

-

JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. Available from: [Link]

-

ResearchGate. (2020). Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation. Available from: [Link]

Sources

- 1. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 3-methylglutaconic acidurias: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isomerization of trans‐3‐methylglutaconic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of urine organic acids for the detection of inborn errors of metabolism using urease and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 6. Gas chromatography/mass spectrometry-based urine metabolome study in children for inborn errors of metabolism: An Indian experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Silylation Reagents - Regis Technologies [registech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gcms.cz [gcms.cz]

- 11. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jeol.com [jeol.com]

- 13. youtube.com [youtube.com]

- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 15. Isomerization of trans-3-methylglutaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS/MS method for 3-Methylglutamic acid analysis in plasma

An Application Note and Protocol for the Quantitative Analysis of 3-Methylglutamic Acid in Human Plasma by LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of this compound (3-MGA) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound and the related metabolite, 3-methylglutaconic acid, are significant biomarkers for a group of inherited metabolic disorders known as 3-methylglutaconic aciduria, which are often linked to mitochondrial dysfunction.[1][2][3] Accurate quantification of these metabolites in biological matrices is crucial for the diagnosis and monitoring of these conditions. The method described herein employs a simple protein precipitation step for sample preparation, followed by a robust chromatographic separation and sensitive detection using tandem mass spectrometry, avoiding the need for complex derivatization procedures.[4][5] This approach ensures high throughput, specificity, and accuracy, making it suitable for clinical research and drug development settings.

Introduction: The Clinical Significance of this compound

This compound (MW: 161.16 g/mol ) is an intermediate in the catabolism of the branched-chain amino acid, leucine.[2][6] Elevated levels of 3-MGA and the structurally related 3-methylglutaconic acid (3-MGC) in plasma and urine are hallmark biochemical signs of 3-methylglutaconic aciduria (3-MGA-uria).[1][2] This is a heterogeneous group of autosomal recessive inborn errors of metabolism. While Type I 3-MGA-uria results from a deficiency in the leucine degradation pathway, Types II through V are associated with broader mitochondrial dysfunction, affecting processes like phospholipid remodeling and membrane integrity.[2][3]

Consequently, the precise measurement of 3-MGA in plasma serves as a critical tool for researchers and clinicians investigating these metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity, specificity, and speed compared to older gas chromatography-mass spectrometry (GC-MS) methods, which often require extensive sample derivatization.[3][7][8]

Principle of the Method

This method is based on the principle of stable isotope dilution LC-MS/MS. Plasma samples are first treated to precipitate and remove proteins, which would otherwise interfere with the analysis.[9] An isotopically labeled internal standard (IS), such as this compound-d3, is added at the beginning of the sample preparation process. This IS mimics the behavior of the endogenous analyte throughout extraction, chromatography, and ionization, correcting for any variability and ensuring analytical accuracy. Following protein precipitation, the supernatant is injected into the LC-MS/MS system. The analyte and IS are chromatographically separated from other plasma components and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

Materials and Instrumentation

Reagents and Chemicals

-

This compound (analytical standard, ≥98% purity)

-

This compound-d3 (isotopically labeled internal standard, ≥98% purity, 99 atom % D)

-

LC-MS grade Water

-

LC-MS grade Acetonitrile

-

LC-MS grade Methanol

-

Formic Acid (LC-MS grade, ≥99%)

-

Ammonium Formate (LC-MS grade, ≥99%)

-

Human Plasma, K2-EDTA (pooled, analyte-free for calibration standards)

Consumables

-

1.5 mL polypropylene microcentrifuge tubes

-

Pipette tips

-

96-well collection plates (optional, for high-throughput)

-

Autosampler vials with inserts

-

Syringe filters (0.22 µm, PTFE or equivalent)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A column suitable for retaining polar compounds. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. Example: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Data System: Chromatography and mass spectrometry software for instrument control, data acquisition, and processing.

Experimental Protocol

Workflow Overview

Step 1: Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 50:50 Methanol:Water. This stock is used to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 using the same procedure.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.

-

Calibration and QC Working Solutions: Serially dilute the analyte stock solution with 50:50 Methanol:Water to create a series of working solutions. These will be spiked into analyte-free plasma to create the calibration curve and QC samples.

Step 2: Preparation of Calibration Standards and Quality Controls (QCs)

-

Label microcentrifuge tubes for each point of the calibration curve (e.g., Blank, 10, 20, 50, 100, 200, 500, 1000 ng/mL) and for each QC level (e.g., Low, Mid, High).

-

Aliquot 45 µL of analyte-free plasma into each tube.

-

Add 5 µL of the appropriate working standard solution (or blank diluent for the blank sample) to each tube to achieve the desired final concentrations.

-

Vortex each tube gently to mix. These spiked samples are now treated the same as the unknown samples.

Step 3: Plasma Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of each plasma sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

-

Add 200 µL of the Internal Standard Working Solution (50 ng/mL in methanol) to each tube. The addition of a cold organic solvent is a common and effective method for precipitating plasma proteins.[10][11]

-

Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition | Rationale |

| Column | Waters ACQUITY BEH Amide (2.1x100mm, 1.7µm) | HILIC chemistry provides excellent retention for polar analytes like 3-MGA without the need for ion-pairing agents, which can contaminate the MS source.[4][12] |

| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate and formic acid act as pH modifiers and improve chromatographic peak shape and ionization efficiency. |

| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid | A high organic content is necessary for retention on a HILIC column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |

| Injection Volume | 5 µL | Small injection volume minimizes potential matrix effects. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Gradient | 0-1.0 min: 95% B; 1.0-5.0 min: 95 to 50% B; 5.0-5.1 min: 50 to 95% B; 5.1-7.0 min: 95% B | The gradient starts with high organic content for analyte retention and gradually increases the aqueous portion to elute the compound. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Amino acids and related compounds ionize efficiently in positive mode to form protonated molecules [M+H]+. |

| Capillary Voltage | 3.0 kV | Optimized to achieve stable and efficient ion generation. |

| Source Temp. | 150 °C | A standard temperature for ESI. |

| Desolvation Temp. | 400 °C | Helps to efficiently desolvate ions, improving signal intensity. |

| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions ensure high selectivity for the analyte and internal standard. |

Table 3: MRM Transitions for 3-MGA and Internal Standard

Note: These values should be optimized by infusing the pure standard compounds into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 162.1 | 116.1 | 100 | 15 |

| This compound-d3 | 165.1 | 119.1 | 100 | 15 |

Data Analysis and Method Validation

Data Processing

-

Integrate the chromatographic peaks for the specified MRM transitions of both 3-MGA and its internal standard.

-